1,1,1-trifluoro-2-(methylsulfanyl)ethane
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Overview
Description
1,1,1-Trifluoro-2-(methylsulfanyl)ethane is a chemical compound with the molecular formula C₃H₅F₃S. It is characterized by the presence of three fluorine atoms and a methylsulfanyl group attached to an ethane backbone.
Preparation Methods
The synthesis of 1,1,1-trifluoro-2-(methylsulfanyl)ethane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,1,1-trifluoro-2-chloroethane with sodium methylthiolate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as distillation or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1,1,1-Trifluoro-2-(methylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms bearing the fluorine atoms, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields the corresponding sulfoxide .
Scientific Research Applications
1,1,1-Trifluoro-2-(methylsulfanyl)ethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Its fluorinated structure may impart desirable properties such as increased metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-2-(methylsulfanyl)ethane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the methylsulfanyl group may participate in redox reactions or serve as a nucleophile in biochemical pathways .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-(methylsulfanyl)ethane can be compared with other fluorinated ethane derivatives, such as:
1,1,1-Trifluoroethane: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
1,1,1-Trifluoro-2-chloroethane: Contains a chlorine atom instead of the methylsulfanyl group, leading to different reactivity and applications.
1,1,1-Trifluoro-2-(methylsulfonyl)ethane: The sulfonyl group imparts different chemical properties, such as increased polarity and reactivity in oxidation reactions.
The uniqueness of this compound lies in its combination of fluorine and methylsulfanyl groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
1,1,1-trifluoro-2-methylsulfanylethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3S/c1-7-2-3(4,5)6/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCDSMUHBKMJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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